6-苯基嘧啶-4-胺

描述

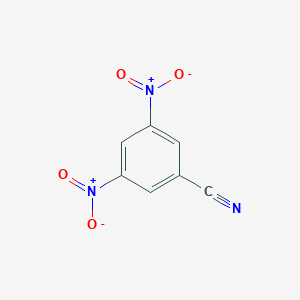

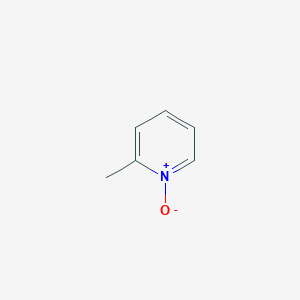

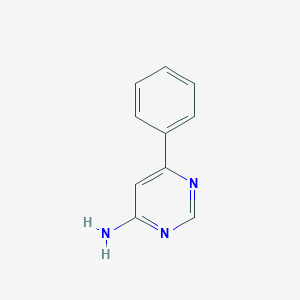

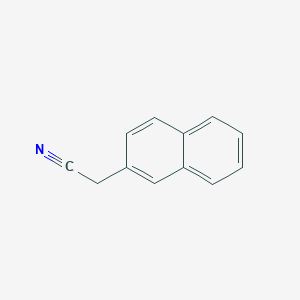

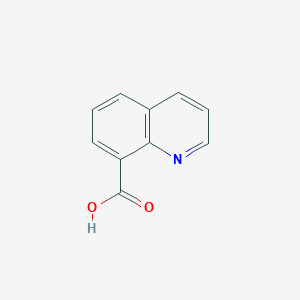

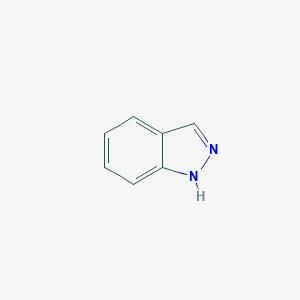

6-Phenylpyrimidin-4-amine is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

There are several methods for the synthesis of pyrimidines. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis

Molecular modeling studies of 40 pyrimidine-4,6-diamine-based compounds by integrating docking, molecular dynamics, and three-dimensional structure–activity relationship (3D-QSAR) have been conducted . Molecular docking showed that K644, C694, F691, E692, N701, D829, and F830 are critical residues for the binding of ligands at the hydrophobic active site .Chemical Reactions Analysis

A novel series of eleven 4- (4- (1 H -imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3- [4- (1 H -imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .Physical And Chemical Properties Analysis

The physical properties of compounds are no less important than chemical composition as results obtained from authentic measurement data are able to provide detailed information about the compound . Several techniques have been used for years for this purpose but most of them are destructive in nature .科学研究应用

合成与药理筛选

Kumar、Drabu 和 Shalini (2017) 的一项研究详细介绍了 4,6-取代二-(苯基)嘧啶-2-胺的合成,包括 6-苯基嘧啶-4-胺的衍生物。对这些化合物进行了抗炎活性评估,其中两个特定的衍生物显示出水肿体积的显着减少 (Kumar、Drabu 和 Shalini,2017).

抗癌活性

Toviwek 等人 (2017) 合成了新的 4-芳基-N-苯基嘧啶-2-胺,包括 6-苯基嘧啶-4-胺的衍生物,并评估了它们对非小细胞肺癌 (NSCLC) 细胞的抗癌活性。这些化合物表现出有效的抗癌活性,其中一些化合物表现出与 NSCLC 药物多柔比星相当的疗效 (Toviwek 等人,2017).

反应机理

Kroon 和 Plas (2010) 的研究探讨了涉及 6-苯基嘧啶-4-胺的反应机理。他们研究了在液氨中涉及 2-溴-4-苯基嘧啶和钾酰胺的反应中 SN(ANRORC) 机制的发生,导致形成 2-氨基-4-苯基嘧啶衍生物 (Kroon 和 Plas,2010).

吡啶并[2,3-d]嘧啶-5-酮衍生物的合成

Komkov 等人 (2021) 描述了一种从 6-(R-氨基)-5-乙酰基-4-甲磺酰基-2-苯基嘧啶开始合成 4-氨基取代的吡啶并[2,3-d]嘧啶-5-酮衍生物的新途径。这项工作展示了 6-苯基嘧啶-4-胺衍生物在合成复杂杂环结构中的多功能性 (Komkov 等人,2021).

晶体结构分析

Jeon 等人 (2015) 对与 6-苯基嘧啶-4-胺在结构上相关的化合物西普菌胺的晶体结构进行了研究。这项研究提供了对晶态中分子构型和相互作用的见解,这对于理解此类化合物的材料性质至关重要 (Jeon 等人,2015).

合成与作为抗癌剂的生物学评估

Lukasik 等人 (2012) 合成了一系列 N-苯基-咪唑并[4,5-b]吡啶-2-胺、4-吲唑基-N-苯基嘧啶-2-胺和 N-苯基-4-吡唑并[3,4-b]吡啶-嘧啶-2-胺,证明了它们的有效抗增殖和 CDK9 抑制活性。这项研究强调了 6-苯基嘧啶-4-胺衍生物在癌症治疗中的治疗潜力 (Lukasik 等人,2012).

作用机制

Target of Action

The primary target of 6-Phenylpyrimidin-4-amine is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the nervous system, particularly in cognitive functions. Modulation of this receptor has potential therapeutic implications for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

6-Phenylpyrimidin-4-amine acts as a positive allosteric modulator (PAM) at the M1 mAChR . Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand, acetylcholine, binds. The binding of 6-Phenylpyrimidin-4-amine enhances the receptor’s response to acetylcholine .

Biochemical Pathways

The compound’s action affects several signaling pathways. It potentiates the effects of acetylcholine on pathways such as extracellular signal-regulated kinases 1/2 phosphorylation , inositol monophosphate (IP1) accumulation , and β-arrestin-2 recruitment . These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and survival.

Result of Action

The action of 6-Phenylpyrimidin-4-amine leads to potentiation of the M1 mAChR’s response to acetylcholine. This results in enhanced signaling through the aforementioned pathways, potentially leading to improved cognitive function . In addition, it has been shown to have anticancer activity against non-small cell lung cancer cells, specifically increasing monoubiquitinated PCNA (Ub-PCNA) levels and decreasing cell survival .

安全和危害

属性

IUPAC Name |

6-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXYYBHDSNBGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355799 | |

| Record name | 6-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3435-29-8 | |

| Record name | 6-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)

![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)